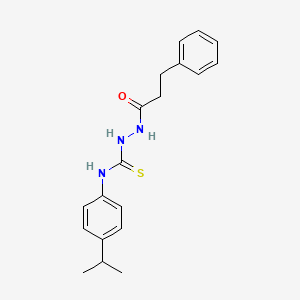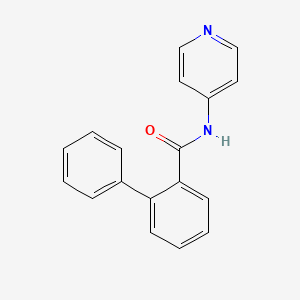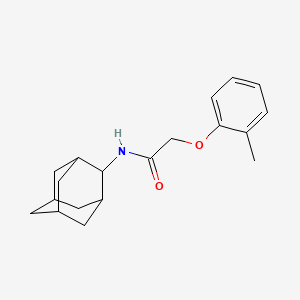![molecular formula C17H17ClN2O3 B5880131 N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5880131.png)
N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide, also known as NMBA, is a chemical compound that has been widely studied for its potential use in various scientific research applications. NMBA is a potent and selective agonist of the angiotensin II type 1 receptor (AT1R), which plays a critical role in regulating blood pressure and cardiovascular function.
Wirkmechanismus
N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide acts as a potent and selective agonist of the AT1R, which is a G protein-coupled receptor that is widely expressed in various tissues, including the heart, blood vessels, and kidneys. Binding of this compound to the AT1R activates a signaling cascade that leads to the activation of various downstream effectors, including the mitogen-activated protein kinase (MAPK) pathway, the phosphatidylinositol 3-kinase (PI3K) pathway, and the nuclear factor-kappa B (NF-κB) pathway. These pathways play critical roles in regulating various cellular processes, including cell growth, differentiation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exert a wide range of biochemical and physiological effects in various tissues. For example, this compound has been shown to increase blood pressure, heart rate, and cardiac contractility by activating the AT1R in the heart and blood vessels. It has also been shown to promote renal vasoconstriction and sodium retention by activating the AT1R in the kidneys. In addition, this compound has been shown to induce oxidative stress, inflammation, and fibrosis in various tissues, including the heart, blood vessels, and kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide has several advantages as a research tool, including its high potency and selectivity for the AT1R, its well-established synthesis method, and its ability to induce robust and reproducible effects in various tissues. However, it also has several limitations, including its potential toxicity and off-target effects, its limited solubility in aqueous solutions, and its high cost.
Zukünftige Richtungen
There are several future directions for the use of N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide in scientific research. One area of interest is the development of new drugs that target the AT1R for the treatment of cardiovascular and renal diseases. Another area of interest is the investigation of the role of the AT1R in various physiological and pathological conditions, including hypertension, heart failure, and kidney disease. In addition, there is a growing interest in the use of this compound as a research tool to investigate the mechanisms underlying the development of oxidative stress, inflammation, and fibrosis in various tissues. Finally, there is a need for further optimization of the synthesis method for this compound to improve its yield, purity, and cost-effectiveness.
Synthesemethoden
The synthesis of N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide involves the reaction of 4-methylbenzenecarboximidamide with 4-chloro-3-methylphenoxyacetic acid chloride in the presence of a base catalyst. The resulting product is then purified using column chromatography to yield pure this compound. This synthesis method has been extensively optimized and validated, and it has been shown to produce high yields of pure this compound with excellent reproducibility.
Wissenschaftliche Forschungsanwendungen
N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide has been widely used in scientific research to investigate the function of the AT1R in various physiological and pathological conditions. For example, this compound has been used to study the role of the AT1R in the regulation of blood pressure, cardiac function, and renal function. It has also been used to investigate the mechanisms underlying the development of hypertension, heart failure, and kidney disease. In addition, this compound has been used to screen for new drugs that target the AT1R and to develop new diagnostic and therapeutic strategies for cardiovascular and renal diseases.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-(4-chloro-3-methylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-11-3-5-13(6-4-11)17(19)20-23-16(21)10-22-14-7-8-15(18)12(2)9-14/h3-9H,10H2,1-2H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JODNHSRKJYNRNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NOC(=O)COC2=CC(=C(C=C2)Cl)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/OC(=O)COC2=CC(=C(C=C2)Cl)C)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-chloro-5-(propionylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B5880052.png)


![5-[2-bromo-5-(trifluoromethyl)phenyl]-2-furaldehyde (4-nitrophenyl)hydrazone](/img/structure/B5880063.png)
![ethyl 2-[(phenoxyacetyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B5880075.png)
![ethyl 2-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzoate](/img/structure/B5880083.png)

![2-(2-furyl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5880100.png)


![2,2,6-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B5880125.png)
![N-[3-(trifluoromethyl)phenyl]-2-biphenylcarboxamide](/img/structure/B5880133.png)

